molecular formula C17H21NO4 B2434602 2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid CAS No. 2171799-97-4

2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid

Cat. No.: B2434602
CAS No.: 2171799-97-4
M. Wt: 303.358
InChI Key: MWWPGTALMINHLC-UHFFFAOYSA-N
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Description

2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.358. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

It is known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group . This suggests that the compound might interact with amines in biological systems.

Mode of Action

The compound contains a Boc group, which is known to play a significant role in the protection and deprotection of amine functional groups in organic synthesis . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

The role of the boc group in the protection and deprotection of amine functional groups suggests that it might be involved in the modification of proteins or other biomolecules containing amine groups .

Pharmacokinetics

It is known that boc-protected amino acid ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (dmf) and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane . This suggests that the compound might have similar solubility properties, which could influence its bioavailability.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of the compound. For instance, the deprotection of the Boc group is known to occur at high temperatures . Therefore, the compound’s activity might be influenced by the temperature of its environment.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-10-17(8-9-17)12-7-5-4-6-11(12)13(18)14(19)20/h4-7,13H,8-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWPGTALMINHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C3=CC=CC=C3C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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